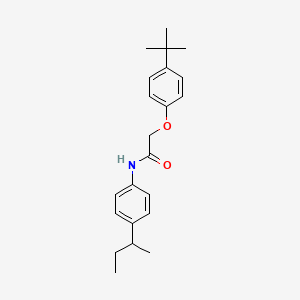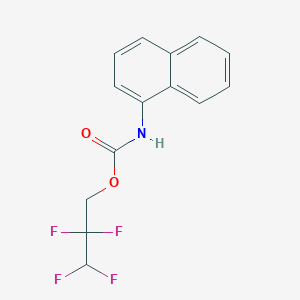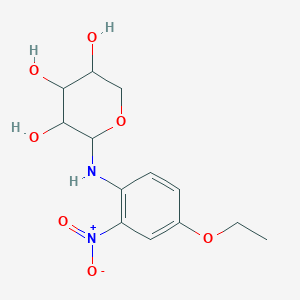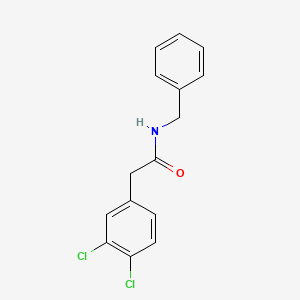
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a key role in various cellular processes. In
Mécanisme D'action
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of PLD by binding to the enzyme and preventing it from interacting with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid that plays a key role in various cellular processes. The inhibition of PLD activity by 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of downstream effects, including decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its role in cancer therapy, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in other areas, such as inflammation and neurodegenerative diseases. 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to protect against neuronal cell death in models of neurodegenerative diseases, such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its specificity for PLD, making it a useful tool for studying the role of PLD in various cellular processes. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its potential for off-target effects. This can be mitigated by using appropriate controls and ensuring that the observed effects are specific to PLD inhibition.
Orientations Futures
There are a number of future directions for research involving 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new cancer therapies that target PLD. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has potential applications in other areas, such as inflammation and neurodegenerative diseases. Further studies are needed to fully understand the potential of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione in these areas. Additionally, the development of new PLD inhibitors with improved specificity and efficacy is an area of active research.
Méthodes De Synthèse
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep process involving various chemical reactions. The first step involves the preparation of 6-methyl-2-pyridinecarboxylic acid, which is then converted into 6-methyl-2-pyridinecarboxylic acid chloride. This intermediate compound is then reacted with 5-fluoroisoindoline-1,3-dione to yield 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been optimized to improve the yield and purity of the compound, making it suitable for use in research studies.
Applications De Recherche Scientifique
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. PLD has been shown to play a role in cancer cell growth and survival, making it a potential target for cancer therapy. 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of PLD, leading to decreased cancer cell proliferation and increased cell death. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
5-fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACMXOPXAQUWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)
![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)

![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)


![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)
